molecular formula C11H11ClN2O2 B1500471 Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate CAS No. 1126602-44-5

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Cat. No. B1500471
M. Wt: 238.67 g/mol
InChI Key: XWXPPYLRQKXNGM-UHFFFAOYSA-N
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Patent
US07982035B2

Procedure details

4 (18 g, 67 mmol) in 250 mL glacial acetic acid, was treated with a single charge of 18 g of zinc dust. The mixture was heated at 55° C. for 45 minutes. Later 6 g more zinc dust was added. After heating for another 105 minutes, the yellow mixture was filtered through a pad of celite. The pad was washed with acetic acid and the filtrate was concentrated to a residue that was distributed between chloroform and water. The organic phase was washed with NaHCO3 (5%) to provide a pink precipitate which was filtered, dried over P2O5, dissolved in methanol, added silica gel and converted to a silica gel plug by removing the solvent under reduced pressure. The plug was transferred on top of a column packed with silica gel, ten times the weight of plug, eluted with hexane, chloroform, 5% ethylacetate in chloroform and 10% ethylacetate in chloroform, Fractions containing the product 5 (TLC) were pooled and evaporated to give a pink solid. The overall yield from 3 to 5 was 63%. TLC Rf 0.187 (hexane-chloroform 1:1); mp 140-142° C.; 1H NMR (DMSO-d6) δ 1.25-1.28 (t, 3H, CH3); 4.18-4.20 (q, 2H, CH2); 6.85 (bs, 2H, 2-NH2, exch); 6.92-7.09 (m, 3H, phenyl); 10.93 (bs, 1H, 9-NH, exch). Anal. Calculated (C11, H11ClN2O2): C, 55.36; H, 4.65; N, 11.74; Cl, 14.85. Found: C, 55.39; H, 4.60; N, 11.65; Cl, 14.96.
Name
4
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
hexane chloroform
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
H11ClN2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 g
Type
catalyst
Reaction Step Four
Name
Quantity
6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH:5]([CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1(Cl)[N+:14]([O-])=O)[C:6]#[N:7])[CH3:2].CCCCCC.C(Cl)(Cl)[Cl:26]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[Cl:26])[NH:14][C:6]=1[NH2:7])=[O:18])[CH3:2] |f:1.2|

Inputs

Step One
Name
4
Quantity
18 g
Type
reactant
Smiles
C(C)OC(C(C#N)C1C(C=CC=C1)([N+](=O)[O-])Cl)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
hexane chloroform
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(Cl)(Cl)Cl
Step Three
Name
H11ClN2O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
18 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
6 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for another 105 minutes
Duration
105 min
FILTRATION
Type
FILTRATION
Details
the yellow mixture was filtered through a pad of celite
WASH
Type
WASH
Details
The pad was washed with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a residue that
WASH
Type
WASH
Details
The organic phase was washed with NaHCO3 (5%)
CUSTOM
Type
CUSTOM
Details
to provide a pink precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
ADDITION
Type
ADDITION
Details
added silica gel
CUSTOM
Type
CUSTOM
Details
by removing the solvent under reduced pressure
WASH
Type
WASH
Details
eluted with hexane, chloroform, 5% ethylacetate in chloroform and 10% ethylacetate in chloroform
ADDITION
Type
ADDITION
Details
Fractions containing the product 5 (TLC)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pink solid
CUSTOM
Type
CUSTOM
Details
The overall yield from 3 to 5

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(NC2=CC=CC(=C12)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.